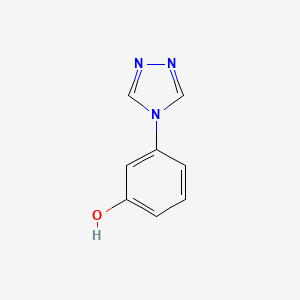![molecular formula C17H19NO B1318303 4-([1,1'-Biphenyl]-4-yloxy)piperidine CAS No. 397278-00-1](/img/structure/B1318303.png)
4-([1,1'-Biphenyl]-4-yloxy)piperidine
Overview
Description
“4-([1,1’-Biphenyl]-4-yloxy)piperidine” is a compound that contains a piperidine ring. Piperidine is a heterocyclic amine that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-) . It is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes .
Synthesis Analysis
Piperidine can be synthesized by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid . The synthesis of piperidine derivatives involves various reactions, including palladium-catalyzed hydrogenation of pyridine derivatives .
Molecular Structure Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The molecular structure of piperidine has been studied using various spectroscopic techniques .
Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid with a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature. It serves as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis .
Scientific Research Applications
Selective Bacterial Persister Eradication
- Application : A compound similar to 4-([1,1'-Biphenyl]-4-yloxy)piperidine, C10, has been shown to selectively kill bacterial persisters that can tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This application is significant for addressing antibiotic resistance.
- Reference : Jun-Seob Kim et al., 2011.
Antagonist for Histamine H3 Receptor
- Application : Derivatives of 4-([1,1'-Biphenyl]-4-yloxy)piperidine have been prepared and found to be potent histamine H3 antagonists. This is crucial for therapeutic applications in neurology and immunology.
- Reference : C. Dvorak et al., 2005.
Inhibition of Serotonin Uptake
- Application : A molecule structurally related to 4-([1,1'-Biphenyl]-4-yloxy)piperidine was found to be more active than its enantiomers as an inhibitor of serotonin uptake, indicating potential applications in psychiatric medications.
- Reference : E. Corey et al., 1993.
Antimycobacterial Activity
- Application : Spiro-piperidin-4-ones, related to the structure of interest, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis.
- Reference : R. Kumar et al., 2008.
Antiproliferative Activity
- Application : 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues, related to the compound , have shown antiproliferative activity against human cancer cell lines, indicating potential in cancer therapy.
- Reference : S. Harishkumar et al., 2018.
Antihypertensive Activity
- Application : Spiropiperidines, including compounds structurally similar to 4-([1,1'-Biphenyl]-4-yloxy)piperidine, have been synthesized and evaluated for their antihypertensive activity.
- Reference : H. Takai et al., 1985.
Antibacterial and Anti-TB Activity
- Application : Tetrazole derivatives structurally related to 4-([1,1'-Biphenyl]-4-yloxy)piperidine have been synthesized and shown to exhibit antibacterial and anti-TB activities.
- Reference : G.V. Megha et al., 2023.
Tyrosinase Inhibitors
- Application : Novel biphenyl ester derivatives, akin to the compound of interest, have been synthesized and found to be significant tyrosinase inhibitors, suggesting applications in treating hyperpigmentation disorders.
- Reference : Huey Chong Kwong et al., 2017.
Mechanism of Action
The mechanism of action of piperidine derivatives is complex and depends on the specific derivative and its target. For example, piperidine derivatives have shown anticancer potential against various types of cancers, such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
Safety and Hazards
Piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a corrosive substance and can cause severe burns and eye damage. In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of piperidine can cause respiratory irritation .
properties
IUPAC Name |
4-(4-phenylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)19-17-10-12-18-13-11-17/h1-9,17-18H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQXDIZBRYDJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589359 | |
| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
397278-00-1 | |
| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


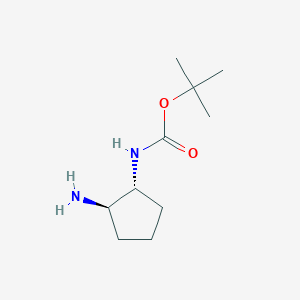
![4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318237.png)
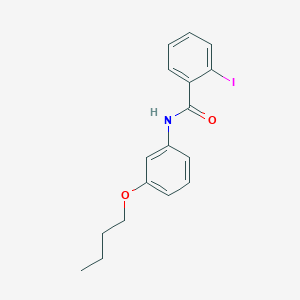
![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)
![4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318260.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)

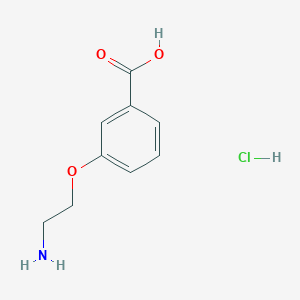
![N-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1318277.png)
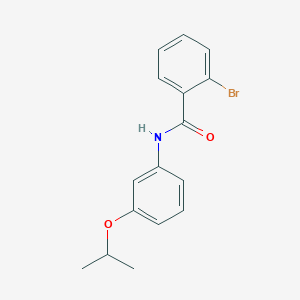

![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)
